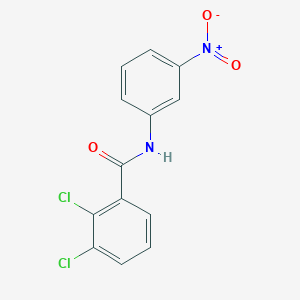
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as CT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CT-3 is a cannabinoid receptor agonist, which means it binds to and activates cannabinoid receptors in the body.
Mecanismo De Acción
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide binds to and activates cannabinoid receptors in the body, specifically the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and has been shown to play a role in modulating inflammation and immune responses. Activation of the CB2 receptor by N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines, resulting in a reduction of inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. In addition to its neuroprotective and analgesic effects, N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to reduce oxidative stress, improve mitochondrial function, and enhance antioxidant defenses. N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, reduce blood pressure, and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the CB2 receptor, which allows for the specific modulation of immune and inflammatory responses. N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide also has a favorable safety profile, with no reported adverse effects in animal studies. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its relatively low potency compared to other cannabinoid receptor agonists, which may require higher doses for therapeutic effects.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One area of interest is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, which are characterized by immune dysregulation and inflammation. Another area of interest is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in combination with other drugs for cancer treatment, which may enhance the efficacy of chemotherapy and reduce its side effects. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide and its potential for clinical applications.
Métodos De Síntesis
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 2-thiophenecarboxylic acid, followed by the addition of piperidine and the subsequent formation of the carboxamide group. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields such as neuroprotection, pain management, and cancer treatment. In neuroprotection, N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to protect against oxidative stress and reduce neuroinflammation in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. In pain management, N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain. In cancer treatment, N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-25-15-11-14(16(26-2)10-13(15)20)21-18(23)12-5-7-22(8-6-12)19(24)17-4-3-9-27-17/h3-4,9-12H,5-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOQSVNOFJUAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715714.png)

![N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5715729.png)




![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)


![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)
